1,2-Dimethoxy-2,3-dihydro-1h-indene
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Overview
Description
1,2-Dimethoxy-2,3-dihydro-1H-indene is an organic compound belonging to the indene family It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with two methoxy groups attached to the first and second carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-2,3-dihydro-1H-indene can be synthesized through several methods. One common approach involves the reaction of 1-indanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which undergoes methoxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
1,2-Dimethoxy-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-2,3-dihydro-1H-indene involves its interaction with various molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethoxy-2,3-dihydro-1H-inden-1-one
- 5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one
- 2,3-Dihydro-1H-indene
Uniqueness
1,2-Dimethoxy-2,3-dihydro-1H-indene is unique due to its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for functionalization and derivatization in synthetic chemistry .
Properties
CAS No. |
19598-06-2 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1,2-dimethoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14O2/c1-12-10-7-8-5-3-4-6-9(8)11(10)13-2/h3-6,10-11H,7H2,1-2H3 |
InChI Key |
UNIZBJQAEVZXDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2=CC=CC=C2C1OC |
Origin of Product |
United States |
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